1-Benzyl-4-chloropiperidine synthesis and properties
1-Benzyl-4-chloropiperidine synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of 1-Benzyl-4-chloropiperidine
Introduction
1-Benzyl-4-chloropiperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural framework serves as a versatile scaffold and a key intermediate in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs). The presence of a reactive chlorine atom at the 4-position, combined with the stable N-benzyl protecting group, makes it a valuable building block for introducing the piperidine moiety into more complex structures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its applications for researchers and drug development professionals.
Properties of 1-Benzyl-4-chloropiperidine
The physicochemical properties of 1-Benzyl-4-chloropiperidine and its commonly used hydrochloride salt are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | 1-Benzyl-4-chloropiperidine (Free Base) | 1-Benzyl-4-chloropiperidine Hydrochloride |
| Molecular Formula | C₁₂H₁₆ClN[1][2][3] | C₁₂H₁₇Cl₂N[4] |
| Molecular Weight | 209.72 g/mol [1][2][3] | 246.17 g/mol [4] |
| CAS Number | 67848-71-9[1][2] | 21937-57-5[4] |
| IUPAC Name | 1-benzyl-4-chloropiperidine[1] | 1-benzyl-4-chloropiperidine;hydrochloride[4] |
| Appearance | Not specified; likely a liquid or low-melting solid. | White to off-white crystalline powder. |
| Boiling Point | Not available[2] | Not available |
| Melting Point | Not available[2] | Not available |
| Density | Not available[2] | Not available |
| SMILES | C1CN(CCC1Cl)CC2=CC=CC=C2[1] | C1CN(CCC1Cl)CC2=CC=CC=C2.Cl[4] |
| InChIKey | HEDDTLVBWCOBRG-UHFFFAOYSA-N[1][2] | OHKKMIMUBHLTNF-UHFFFAOYSA-N[4] |
Synthesis of 1-Benzyl-4-chloropiperidine
The most common and efficient synthesis of 1-Benzyl-4-chloropiperidine is a two-step process starting from 1-Benzyl-4-piperidone. The first step involves the reduction of the ketone to the corresponding alcohol, 1-Benzyl-4-hydroxypiperidine. The second step is the substitution of the hydroxyl group with a chlorine atom using a suitable chlorinating agent, typically thionyl chloride.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-hydroxypiperidine
This procedure outlines the reduction of 1-Benzyl-4-piperidone to 1-Benzyl-4-hydroxypiperidine. 1-Benzyl-4-piperidone is a key intermediate used in the synthesis of various medicinal compounds.[5]
Materials:
-
1-Benzyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water (deionized)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1-Benzyl-4-piperidone in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add sodium borohydride (NaBH₄) to the stirred solution in small portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-Benzyl-4-hydroxypiperidine, which can be used in the next step without further purification or purified by crystallization or column chromatography if necessary.[6]
Step 2: Synthesis of 1-Benzyl-4-chloropiperidine
This protocol describes the chlorination of 1-Benzyl-4-hydroxypiperidine using thionyl chloride.
Materials:
-
1-Benzyl-4-hydroxypiperidine (from Step 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve the 1-Benzyl-4-hydroxypiperidine (1 equivalent) in anhydrous dichloromethane (DCM) in a dry, three-necked round-bottom flask under an inert atmosphere.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution via a dropping funnel.[7] Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 90 minutes to 3 hours.[7] The reaction progress should be monitored by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain crude 1-Benzyl-4-chloropiperidine. The product can be purified by vacuum distillation or column chromatography.
Applications in Drug Development
1-Benzyl-4-piperidone, the precursor to 1-benzyl-4-chloropiperidine, is a significant compound in medicinal chemistry.[8] It is a key intermediate in the synthesis of menin inhibitors, which are being developed for the treatment of acute leukemia.[8] The resulting 1-Benzyl-4-chloropiperidine serves as a versatile intermediate for introducing the N-benzylpiperidine moiety into various molecular scaffolds. This is particularly useful in the development of central nervous system (CNS) agents, where the piperidine ring is a common structural feature. The chloro-substituent allows for facile nucleophilic substitution reactions, enabling the attachment of diverse functional groups and the construction of extensive compound libraries for drug discovery programs. For example, it can be used in the synthesis of dual-target inhibitors for conditions like Alzheimer's disease.[9]
References
- 1. 1-Benzyl-4-chloropiperidine | C12H16ClN | CID 3015119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 1-Benzyl-4-chloropiperidine hydrochloride | C12H17Cl2N | CID 44147238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-ベンジル-4-ピペリドン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. innospk.com [innospk.com]
- 7. scribd.com [scribd.com]
- 8. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]
- 9. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
